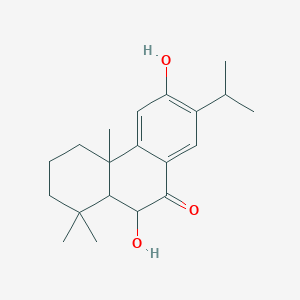![molecular formula C22H22NO8P B12103422 7-Oxo-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12103422.png)
7-Oxo-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxo-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a bicyclic compound with a unique structure that includes a β-lactam ring.
Preparation Methods
The synthesis of 7-Oxo-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid typically involves the reaction of penta-1,4-diene or cyclohexa-1,4-diene with chlorosulphonyl isocyanate. This reaction forms β-lactams, which can then be converted into the desired bicyclic structure using an intramolecular Wittig reaction to form the 2,3-double bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
7-Oxo-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulphoxides, which are antibacterially active.
Substitution: Base-catalyzed addition of thiols to the compound produces adducts of the saturated nucleus.
Cycloaddition: The compound participates in Diels-Alder and 1,3-dipolar cycloaddition reactions, yielding novel polycyclic structures.
Common reagents used in these reactions include chlorosulphonyl isocyanate, thiols, and oxidizing agents. The major products formed from these reactions are sulphoxides and polycyclic azetidinone structures .
Scientific Research Applications
7-Oxo-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its unique structure and reactivity make it a subject of interest in drug discovery and development.
Industry: The compound can be used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Oxo-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves its interaction with molecular targets such as penicillin-binding proteins (PBPs). By binding to these proteins, the compound inhibits cell wall synthesis in bacteria, leading to antibacterial effects . The pathways involved include the inhibition of peptidoglycan cross-linking, which is essential for bacterial cell wall integrity .
Comparison with Similar Compounds
7-Oxo-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid can be compared with other β-lactam compounds such as penicillins and cephalosporins. While all these compounds share a β-lactam ring, this compound has a unique bicyclic structure that distinguishes it from others . Similar compounds include:
Penicillins: Contain a β-lactam ring fused to a thiazolidine ring.
Cephalosporins: Contain a β-lactam ring fused to a dihydrothiazine ring.
Carbapenems: Contain a β-lactam ring fused to a pyrroline ring.
Properties
IUPAC Name |
3-diphenoxyphosphoryloxy-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22NO8P/c1-13-18-17(14(2)24)21(25)23(18)19(22(26)27)20(13)31-32(28,29-15-9-5-3-6-10-15)30-16-11-7-4-8-12-16/h3-14,17-18,24H,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFDTBVOEVPJCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)O)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22NO8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine;4-methylbenzenesulfonic acid](/img/structure/B12103357.png)

![2-[6-(2-Chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12103362.png)


![3-Ethyl-5a,5b,8,8-tetramethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a,13b-octadecahydrocyclopenta[a]chrysene](/img/structure/B12103387.png)



![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;dihydrochloride](/img/structure/B12103408.png)

